molecular formula C22H16BrN3O7 B11562888 4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

4-[(E)-{2-[(5-bromo-2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate

Cat. No.: B11562888
M. Wt: 514.3 g/mol
InChI Key: FEMANIWBAZFRQF-WYMPLXKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE is a complex organic compound that features a variety of functional groups, including bromine, hydroxyl, formamido, imino, methoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of the bromine atom into the phenyl ring.

    Formylation: Addition of a formyl group to the brominated phenyl ring.

    Amination: Conversion of the formyl group to a formamido group.

    Condensation: Formation of the imino group through condensation reactions.

    Esterification: Formation of the ester bond with 4-nitrobenzoic acid.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the nitro group would yield an amine.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals with potential anti-inflammatory, antimicrobial, or anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-{[(5-BROMO-2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 4-NITROBENZOATE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. Its structure enables it to participate in diverse chemical transformations, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C22H16BrN3O7

Molecular Weight

514.3 g/mol

IUPAC Name

[4-[(E)-[(5-bromo-2-hydroxybenzoyl)hydrazinylidene]methyl]-2-methoxyphenyl] 4-nitrobenzoate

InChI

InChI=1S/C22H16BrN3O7/c1-32-20-10-13(12-24-25-21(28)17-11-15(23)5-8-18(17)27)2-9-19(20)33-22(29)14-3-6-16(7-4-14)26(30)31/h2-12,27H,1H3,(H,25,28)/b24-12+

InChI Key

FEMANIWBAZFRQF-WYMPLXKRSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=C(C=CC(=C2)Br)O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=C(C=CC(=C2)Br)O)OC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.